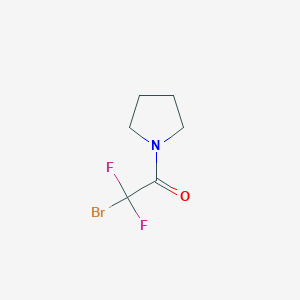
2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone
Cat. No. B8752747
M. Wt: 228.03 g/mol
InChI Key: REUXQDXFOXFINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187435B2
Procedure details


In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), ethyl bromodifluoroacetate (0.88 mL, 6.89 mmol) was added dropwise to pyrrolidine (0.58 mL, 6.89 mmol) at rt. The reaction mixture was stirred at 50° C. for 2 h and at rt for 18 h. The mixture was then filtered through silica and the title compound obtained as a colorless oil. LC-MS-conditions 08: tR=0.70 min; [M+H]+=228.01.



Name
Identifiers


|
REACTION_CXSMILES
|
N#N.[Br:3][C:4]([F:11])([F:10])[C:5]([O:7]CC)=O.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[Br:3][C:4]([F:10])([F:11])[C:5]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
0.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0.58 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 50° C. for 2 h and at rt for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through silica
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
